Cas no 2171242-98-9 ((2R)-2-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylsulfanyl}acetamido)pentanoic acid)
2171242-98-9 structure
Product Name:(2R)-2-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylsulfanyl}acetamido)pentanoic acid
CAS-nummer:2171242-98-9
MF:C24H28N2O5S
MW:456.554525375366
CID:5825266
PubChem ID:165537613
Update Time:2025-11-06
(2R)-2-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylsulfanyl}acetamido)pentanoic acid Chemische en fysische eigenschappen
Naam en identificatie
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- (2R)-2-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylsulfanyl}acetamido)pentanoic acid
- 2171242-98-9
- EN300-1514821
- (2R)-2-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetamido)pentanoic acid
-
- Inchi: 1S/C24H28N2O5S/c1-2-7-21(23(28)29)26-22(27)15-32-13-12-25-24(30)31-14-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h3-6,8-11,20-21H,2,7,12-15H2,1H3,(H,25,30)(H,26,27)(H,28,29)/t21-/m1/s1
- InChI-sleutel: AMUMNNMMGZDTFE-OAQYLSRUSA-N
- LACHT: S(CC(N[C@@H](C(=O)O)CCC)=O)CCNC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2
Berekende eigenschappen
- Exacte massa: 456.17189317g/mol
- Monoisotopische massa: 456.17189317g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 32
- Aantal draaibare bindingen: 12
- Complexiteit: 624
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.9
- Topologisch pooloppervlak: 130Ų
(2R)-2-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylsulfanyl}acetamido)pentanoic acid Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1514821-0.05g |
(2R)-2-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetamido)pentanoic acid |
2171242-98-9 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1514821-0.1g |
(2R)-2-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetamido)pentanoic acid |
2171242-98-9 | 0.1g |
$2963.0 | 2023-06-05 | ||
| Enamine | EN300-1514821-0.25g |
(2R)-2-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetamido)pentanoic acid |
2171242-98-9 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1514821-0.5g |
(2R)-2-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetamido)pentanoic acid |
2171242-98-9 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1514821-1.0g |
(2R)-2-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetamido)pentanoic acid |
2171242-98-9 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1514821-2.5g |
(2R)-2-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetamido)pentanoic acid |
2171242-98-9 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1514821-5.0g |
(2R)-2-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetamido)pentanoic acid |
2171242-98-9 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1514821-10.0g |
(2R)-2-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetamido)pentanoic acid |
2171242-98-9 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1514821-50mg |
(2R)-2-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetamido)pentanoic acid |
2171242-98-9 | 50mg |
$2829.0 | 2023-09-27 | ||
| Enamine | EN300-1514821-100mg |
(2R)-2-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetamido)pentanoic acid |
2171242-98-9 | 100mg |
$2963.0 | 2023-09-27 |
(2R)-2-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylsulfanyl}acetamido)pentanoic acid Gerelateerde literatuur
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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